molecular formula C13H12N4OS B3137787 4-Amino-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 4413-45-0

4-Amino-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B3137787
CAS RN: 4413-45-0
M. Wt: 272.33 g/mol
InChI Key: PXADMKIXQBCQDD-UHFFFAOYSA-N
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Description

“4-Amino-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol” is a unique heterocyclic compound . It belongs to the class of 1,2,4-triazole-containing scaffolds, which are present in an array of pharmaceuticals and biologically important compounds . These compounds are used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, like our compound, often involves the use of 3-amino-1,2,4-triazole . The synthesis methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

The molecular formula of “4-Amino-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol” is C13H12N4OS . Its average mass is 272.326 Da and its monoisotopic mass is 272.073181 Da .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole-containing scaffolds are diverse and complex. They often involve hydrogen-bonding and dipole interactions with biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .

Scientific Research Applications

1. Pharmacological Activity

4-Amino-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol and its derivatives have been extensively studied for their diverse pharmacological activities. These compounds exhibit significant anti-inflammatory effects comparable to standard drugs like naproxen but with fewer ulcerogenic effects, indicating their potential as safer anti-inflammatory agents (Mousa, 2012). Additionally, certain derivatives of this compound are potent eosinophilia inhibitors and have been proposed as novel candidates for the treatment of chronic asthma due to their ability to inhibit eosinophil survival induced by interleukin-5 (Naito et al., 1996).

2. Protective Effects Against Oxidative Stress

Research has demonstrated that certain derivatives of 4-Amino-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol can effectively ameliorate peroxidative injury induced by ethanol in the liver and brain tissues of mice, suggesting their potential role in controlling ethanol-induced oxidative stress (Aktay et al., 2005).

3. Analgesic Properties

Derivatives of 4-Amino-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol have shown to possess analgesic activity. For instance, 4-amino-5-methyl-4H-1,2,4-triazol-3-thiones were found to alter the pain threshold in animals, suggesting their potential application in pain management (Kravchenko et al., 2018).

4. Antidepressant Agents

The 1,2,4-triazole derivatives, including 4-Amino-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol, have been evaluated for their potential antidepressant activity. Some compounds in this series showed significant antagonistic effects on induced hypothermia and ptosis in mice, indicating their potential as antidepressant agents (Kane et al., 1988).

properties

IUPAC Name

4-amino-3-(naphthalen-2-yloxymethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c14-17-12(15-16-13(17)19)8-18-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8,14H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXADMKIXQBCQDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC3=NNC(=S)N3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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